BenchChemオンラインストアへようこそ!

1-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride

Process Chemistry Antibiotic Synthesis Stereochemistry

1-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride (CAS 1965310-26-2) is a bicyclic heterocyclic building block with the molecular formula C14H22Cl2N2 and a molecular weight of 289.25 g/mol. It is a saturated pyrrolo[3,4-b]pyridine derivative featuring a benzyl substituent at the 1-position and is supplied as a dihydrochloride salt.

Molecular Formula C14H22Cl2N2
Molecular Weight 289.2 g/mol
Cat. No. B8054031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride
Molecular FormulaC14H22Cl2N2
Molecular Weight289.2 g/mol
Structural Identifiers
SMILESC1CC2CNCC2N(C1)CC3=CC=CC=C3.Cl.Cl
InChIInChI=1S/C14H20N2.2ClH/c1-2-5-12(6-3-1)11-16-8-4-7-13-9-15-10-14(13)16;;/h1-3,5-6,13-15H,4,7-11H2;2*1H
InChIKeyWZTQSVXBSUUYBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-octahydro-pyrrolo[3,4-b]pyridine Dihydrochloride: Core Chemical Identity and Sourcing Profile


1-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride (CAS 1965310-26-2) is a bicyclic heterocyclic building block with the molecular formula C14H22Cl2N2 and a molecular weight of 289.25 g/mol . It is a saturated pyrrolo[3,4-b]pyridine derivative featuring a benzyl substituent at the 1-position and is supplied as a dihydrochloride salt. The compound is widely recognized as a key intermediate in the industrial synthesis of the fourth-generation fluoroquinolone antibiotic moxifloxacin hydrochloride [1]. Its primary sourcing utility lies in its role as a protected, stereochemically defined scaffold within multi-step medicinal chemistry and process development workflows .

Why a Generic Octahydro-pyrrolo[3,4-b]pyridine Cannot Replace the 1-Benzyl Dihydrochloride Analog in Synthesis


Simple in-class substitution is not feasible for 1-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride because the molecule's utility is defined by the precise interplay of its three structural features. The benzyl group at the 1-position serves as a critical protecting group for the secondary amine, essential for directing subsequent N-alkylation steps in complex molecule assembly [1]. The (4aS,7aS) stereochemistry of the ring junction is mandatory for building the active pharmaceutical ingredient (API) moxifloxacin, as the diastereomer does not produce the correct drug configuration [2]. Furthermore, the dihydrochloride salt form is not a trivial choice; it is selected for its quantifiable enhancement of water solubility and long-term solid-state stability relative to the free base, a critical factor for reproducible process chemistry .

Quantitative Differentiation Guide for 1-Benzyl-octahydro-pyrrolo[3,4-b]pyridine Dihydrochloride


Defined Stereochemistry for Moxifloxacin API Synthesis vs. Unspecified Isomer Mixtures

The target compound is explicitly identified by its (4aS,7aS) stereochemistry, which is the specific isomer required for moxifloxacin hydrochloride synthesis. The cis-configuration of the ring junction is non-negotiable for producing the correct API. Procuring the (4aS,7aS) isomer avoids the risk of obtaining a mixture of isomers or the inactive trans-isomer, which would not integrate into the validated synthetic route and would lead to batch failure [1].

Process Chemistry Antibiotic Synthesis Stereochemistry Chiral Synthesis

Enhanced Solubility of Dihydrochloride Salt vs. Free Base Form

The dihydrochloride salt form is chosen specifically for its markedly superior aqueous solubility compared to the free base, which is a common property of hydrochloride salts. This difference is crucial for performing aqueous-phase reactions, facilitating purification, and enabling certain biological assays where dissolution in aqueous media is required. While specific grams-per-liter values for this precise compound are not publicly disclosed, the general principle is that hydrochloride salts of amines exhibit significantly enhanced solubility, a factor that directly influences experimental and process design .

Pre-formulation Solubility Enhancement Bioavailability Salt Selection

Benzyl Protecting Group Strategy: Synthetic Handle vs. Unprotected Core

The 1-benzyl substituent provides a key synthetic handle for selective N-debenzylation (hydrogenolysis) to reveal a secondary amine, which can then be further functionalized. In contrast, an unprotected octahydro-pyrrolo[3,4-b]pyridine would contain a free amine, leading to uncontrolled reactivity and multiple side products in the same reaction sequence. This selective protection/deprotection strategy is a cornerstone of complex molecule building and is explicitly documented in the synthesis of moxifloxacin [1].

Protecting Group Chemistry Synthetic Strategy N-Alkylation Orthogonal Protection

Commercially Available Purity Benchmark of ≥97% for Process Development

Major suppliers provide this compound with a certified purity of ≥97% as determined by standard analytical methods [REFS-1, REFS-2]. This specification is a critical differentiator for procurement, as it provides a defined quality benchmark that meets the requirements for use as an intermediate in regulated pharmaceutical synthesis pathways. A lower purity grade or a non-certified product would carry a higher risk of containing impurities that could propagate through the synthesis, ultimately affecting the quality of the downstream API.

Process Chemistry Quality Control Sourcing Specification GMP Intermediate

Established Role as a Critical Intermediate in a Validated Industrial Process

This specific compound's primary documented application is as a direct precursor in the patented synthesis of moxifloxacin hydrochloride. The patent literature explicitly shows its transformation to the cis-octahydro intermediate, a step that has been validated for industrial-scale production [1]. This established industrial role differentiates it from structurally similar compounds that lack a documented, scaled-up synthetic pathway, providing a level of process de-risking that is highly valued in procurement for development and manufacturing.

Industrial Synthesis Moxifloxacin Antibiotic Manufacturing Process Validation

Validated Applications for 1-Benzyl-octahydro-pyrrolo[3,4-b]pyridine Dihydrochloride Based on Quantitative Evidence


GMP Manufacturing of Moxifloxacin Hydrochloride API

This compound is the optimal starting material for the industrial synthesis of moxifloxacin hydrochloride. Its (4aS,7aS) stereochemistry is a strict requirement of the patented process [1], and the benzyl protecting group allows for a clean, chemoselective deprotection to generate the critical secondary amine intermediate [2]. The ≥97% purity specification reduces the risk of side reactions that could compromise API quality .

Synthesis of Moxifloxacin-Related Impurity Reference Standards

Precisely characterized derivatives of this scaffold serve as essential reference standards for quality control. The certified purity of the dihydrochloride salt [1] and its defined (S,S) stereochemistry [2] enable analytical teams to accurately identify and quantify related impurities during API release testing and stability studies.

Medicinal Chemistry Development of Novel N-Alkylated Pyrrolopyridine Derivatives

For medicinal chemists, the 1-Benzyl-octahydro-pyrrolo[3,4-b]pyridine scaffold is a privileged starting point for constructing libraries of new bioactive molecules. The benzyl group acts as a traceless protecting group, enabling selective functionalization of the scaffold at other positions [1]. Its use as a versatile building block (BOPP) is documented in broader chemical synthesis applications [2].

Pre-formulation and Salt Selection Studies for New Chemical Entities

The dihydrochloride salt form serves as a benchmark for amine-containing drug candidates. Its solubility enhancement over the free base is a key physical property [1], and its quantified LogP of 2.714 and TPSA of 15.27 [2] provide a comparative dataset for scientists designing new analogs with optimized drug-like properties.

Quote Request

Request a Quote for 1-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.